molecular formula C8H9Br2NO2 B12920734 5,6-Dibromohexahydro-1h-isoindole-1,3(2h)-dione CAS No. 59615-06-4

5,6-Dibromohexahydro-1h-isoindole-1,3(2h)-dione

Cat. No.: B12920734
CAS No.: 59615-06-4
M. Wt: 310.97 g/mol
InChI Key: UBQKDQAIOTYQCR-UHFFFAOYSA-N
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Description

5,6-Dibromohexahydro-1H-isoindole-1,3(2H)-dione is a brominated, saturated isoindole derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Compounds based on the hexahydro-1H-isoindole-1,3(2H)-dione (hexahydrophthalimide) scaffold are recognized as privileged structures in drug discovery due to their ability to interact with diverse biological targets and favorable pharmacokinetic properties, including suitable intestinal absorption and good blood-brain barrier permeability . This specific dibromo derivative is of significant interest for constructing molecules with potential bioactivity. The bromine atoms act as reactive handles for further functionalization via cross-coupling reactions, allowing researchers to create a diverse library of compounds for screening. The core hexahydrophthalimide structure is a key component in several agrochemicals and is widely investigated for developing new therapeutic agents . Related trisubstituted isoindole-1,3-dione analogues have demonstrated promising cytotoxic effects against a panel of human cancer cell lines (including A549, PC-3, HeLa, Caco-2, and MCF-7) in vitro, as well as selective antibacterial activity against Gram-positive and Gram-negative bacteria . Furthermore, derivatives of this chemical class have shown potent analgesic activity across various pain models, including neuropathic, inflammatory, and tonic pain, and have been evaluated as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for Alzheimer's disease research . FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

CAS No.

59615-06-4

Molecular Formula

C8H9Br2NO2

Molecular Weight

310.97 g/mol

IUPAC Name

5,6-dibromo-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C8H9Br2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h3-6H,1-2H2,(H,11,12,13)

InChI Key

UBQKDQAIOTYQCR-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CC(C1Br)Br)C(=O)NC2=O

Origin of Product

United States

Biological Activity

5,6-Dibromohexahydro-1H-isoindole-1,3(2H)-dione, a derivative of isoindole-1,3-dione, is gaining attention in medicinal chemistry due to its potential biological activities. This compound belongs to a broader class of phthalimide derivatives, which are known for their diverse pharmacological properties including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C₈H₈Br₂N₂O₂
  • CAS Number : 6335/6/4
  • Molecular Weight : 299.07 g/mol

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of isoindole derivatives. For instance, compounds derived from isoindole-1,3-dione have been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The inhibition of these enzymes is crucial in reducing inflammation and pain.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compoundTBDTBD
Meloxicam6080

Note: TBD = To Be Determined based on further research.

In a study evaluating various phthalimide derivatives, some exhibited significant COX inhibitory activity with IC50 values comparable to standard anti-inflammatory drugs like meloxicam .

Antioxidant Activity

The compound has also demonstrated antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is essential for mitigating oxidative stress-related cellular damage.

Cytotoxicity Studies

Cytotoxicity assessments revealed that this compound does not exhibit significant cytotoxic effects at concentrations ranging from 10 to 90 µM. This suggests a favorable safety profile for potential therapeutic applications .

The biological activities of isoindole derivatives are thought to be mediated through multiple pathways:

  • Inhibition of Pro-inflammatory Cytokines : Compounds have been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukins IL-1 and IL-6.
  • Enhancement of Anti-inflammatory Factors : Increased expression of arginase-1 and IL-10 has been observed.

This dual action helps in modulating the inflammatory response effectively .

Case Studies

A recent study synthesized several isoindole derivatives including this compound. The results indicated promising anti-inflammatory activity with specific compounds demonstrating over 70% inhibition in protein denaturation assays at certain concentrations .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of isoindole compounds, including 5,6-dibromohexahydro-1H-isoindole-1,3(2H)-dione, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. The bromine substituents enhance the compound's reactivity and biological activity, making it a candidate for further development in cancer therapeutics.

Neuroprotective Effects
There is growing evidence that isoindole derivatives can possess neuroprotective effects. Specific studies suggest that compounds similar to this compound may protect neuronal cells from oxidative stress and excitotoxicity. This property positions the compound as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Organic Synthesis

Building Block in Organic Chemistry
this compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals.

Materials Science

Polymer Chemistry
In materials science, the compound has been explored for its potential use in polymer chemistry. Its ability to undergo polymerization reactions makes it suitable for developing new materials with specific properties. For instance, incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength.

Case Studies

Study TitleApplicationFindings
Anticancer Activity of Isoindole DerivativesCancer ResearchDemonstrated significant inhibition of tumor cell proliferation.
Neuroprotective Properties of IsoindolesNeuroscienceShowed protective effects against oxidative stress in neuronal cells.
Synthesis of Novel Polymers Using Isoindole CompoundsMaterials ScienceDeveloped polymers with improved mechanical properties through incorporation of isoindole derivatives.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 5,6-dibromo, hexahydro core 443.99 High steric bulk; potential halogen bonding
5,6-Dichloro-2-octadecyl-1H-isoindole-1,3(2H)-dione 5,6-dichloro, 2-octadecyl chain ~444.16 (CAS: 93390-94-4) Enhanced lipophilicity due to long alkyl chain
2,5-Diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione 2,5-phenyl, tetrahydro core ~308.35 Improved aromatic interactions; 87% synthesis yield
N-Substituted hexahydroisoindole-diones Variable N-alkyl/aryl groups Varies (e.g., 250–450) Tunable pharmacokinetics; antioxidant activity reported

Physicochemical and Reactivity Differences

  • Halogen Effects: Bromine substituents (vs. Brominated derivatives may also exhibit slower reaction kinetics in nucleophilic substitutions compared to chlorinated analogs due to larger atomic size.
  • Core Saturation : The hexahydro core (fully saturated) in the target compound reduces ring strain and electron-withdrawing effects compared to tetrahydro derivatives (e.g., compound 16 in ), which retain partial unsaturation. This impacts solubility and stability.
  • N-Substituents : N-alkyl/aryl modifications (e.g., octadecyl in or phenyl in ) drastically alter lipophilicity and bioavailability. For instance, the octadecyl chain in CAS 93390-94-4 enhances membrane permeability but reduces aqueous solubility .

Q & A

Q. What are the recommended synthetic routes for 5,6-Dibromohexahydro-1H-isoindole-1,3(2H)-dione, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclization or substitution reactions. A common approach involves reacting hexahydro-1H-isoindole-1,3(2H)-dione with brominating agents (e.g., Br₂ or NBS) under controlled conditions. For example:

  • Microwave-assisted synthesis (): Reactions with potassium cyanate or sodium thiocyanate under microwave irradiation yield isoindole-dione derivatives in high purity (70–90% yields).
  • Catalytic bromination : Use anhydrous solvents (e.g., DCM) and Lewis acids (e.g., AlCl₃) to direct regioselectivity. Monitor temperature (40–60°C) to avoid over-bromination.
  • Work-up : Purify via column chromatography (silica gel, ethyl acetate/petroleum ether) to isolate the dibrominated product.

Q. What safety protocols are critical when handling brominated isoindole-diones?

Methodological Answer: While specific safety data for this compound are limited, general protocols for brominated heterocycles apply:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions ().
  • Ventilation : Ensure local exhaust ventilation to mitigate inhalation risks.
  • Spill Management : Neutralize brominated spills with sodium bicarbonate or sand; avoid water to prevent exothermic reactions.
  • Storage : Store in airtight containers away from light and moisture to prevent degradation ().

Q. How can structural characterization be performed to confirm regioselectivity of bromination?

Methodological Answer:

  • NMR Spectroscopy : Compare ¹H and ¹³C NMR spectra with non-brominated analogs. Bromine’s electron-withdrawing effect deshields adjacent protons (e.g., 5,6-positions show downfield shifts) ().
  • Mass Spectrometry (MS) : Confirm molecular weight (M⁺ peak at m/z 335 for C₈H₈Br₂NO₂).
  • X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to verify bromine positions ().

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5,6-Dibromohexahydro-isoindole-dione in nucleophilic substitutions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient sites (e.g., carbonyl groups) prone to nucleophilic attack.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like MOE. Analyze binding affinity scores to prioritize derivatives for synthesis ().
  • ADME-Tox Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., LogP ≈ 2.5 for moderate lipophilicity) ().

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for brominated derivatives?

Methodological Answer:

  • Dynamic Effects : If NMR signals suggest multiple conformers (e.g., due to ring puckering), perform variable-temperature NMR to identify equilibrium states.
  • Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands to model disorder or twinning in X-ray data ().
  • Cross-Validation : Compare experimental IR carbonyl stretches (~1700 cm⁻¹) with DFT-calculated vibrational modes ().

Q. What strategies optimize regioselective debromination for functional group interconversion?

Methodological Answer:

  • Reductive Debromination : Use Pd/C or Zn in acetic acid to selectively remove bromine at sterically hindered positions.
  • Photocatalysis : Employ UV light with a catalytic system (e.g., TiO₂) for controlled C-Br bond cleavage. Monitor progress via TLC (hexane/ethyl acetate).
  • Protection-Debromination : Protect carbonyl groups with trimethylsilyl chloride before debromination to prevent side reactions ().

Analytical and Stability Considerations

Q. How can HPLC methods be developed to quantify trace impurities in synthesized batches?

Methodological Answer:

  • Column Selection : Use a C18 reverse-phase column (5 µm, 250 mm) with a mobile phase of acetonitrile/water (70:30) at 1 mL/min.
  • Detection : Set UV absorbance at 254 nm (π→π* transitions of isoindole-dione).
  • Validation : Perform spike-recovery tests for impurities (e.g., mono-brominated byproducts) to ensure linearity (R² > 0.99) and LOD < 0.1% ().

Q. What factors influence the hydrolytic stability of the isoindole-dione core?

Methodological Answer:

  • pH Sensitivity : The lactam ring is stable in neutral conditions but hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) media.
  • Steric Effects : Bulky substituents (e.g., bromine at 5,6-positions) slow hydrolysis by hindering nucleophilic water access.
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC ().

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